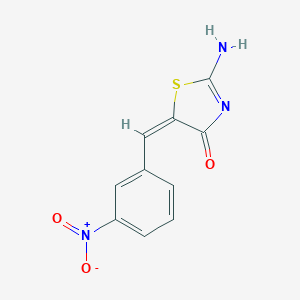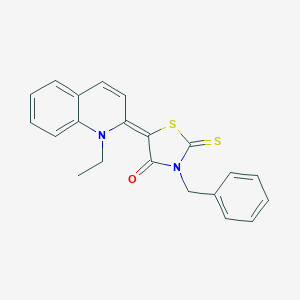
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, also known as Mexidol, is a neuroprotective drug that has been widely studied for its potential therapeutic applications in various neurological disorders. This compound was first synthesized in the 1980s by a team of Russian scientists and has since gained popularity in the scientific community due to its unique chemical properties and potential benefits.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress in the brain. Additionally, the drug has been shown to inhibit the activation of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in the brain. The drug has been shown to increase cerebral blood flow, reduce lipid peroxidation, and improve mitochondrial function. Additionally, 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to enhance glucose uptake and utilization in the brain, which can help to improve energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide for lab experiments is its neuroprotective properties. The drug has been shown to protect against neuronal damage and cell death, which can be useful in studying various neurological disorders. However, one limitation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide. One area of focus is the drug's potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are interested in exploring the drug's potential for enhancing cognitive function and memory. Finally, there is a need for further studies on the safety and efficacy of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide in humans, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. The drug has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for neuroprotection.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)17-16(18)11-13-7-3-4-9-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
NWLQZLRUMAFOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)




![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)


![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)